N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)furan-2-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)furan-2-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- Sulfolane moiety (1,1-dioxidotetrahydrothiophen-3-yl): Enhances solubility due to its polar sulfone group.
- Furan-2-carboxamide: Provides a planar heterocyclic core for target binding interactions.
This compound is part of a broader class of carboxamide derivatives explored for therapeutic applications, particularly in targeting enzymes or receptors where the sulfolane and fluorinated aryl groups may optimize pharmacokinetic properties.
Properties
Molecular Formula |
C16H16FNO4S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H16FNO4S/c17-13-4-1-3-12(9-13)10-18(14-6-8-23(20,21)11-14)16(19)15-5-2-7-22-15/h1-5,7,9,14H,6,8,10-11H2 |
InChI Key |
HSYLXGHCOZBMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 345.4 g/mol. The compound features a furan ring and a tetrahydrothiophene moiety, which contribute to its unique biological activity.
The primary mechanism of action for this compound involves the modulation of G protein-coupled receptors (GPCRs), particularly focusing on the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. This activation leads to several downstream effects that can influence cellular excitability and neurotransmitter release.
Biochemical Pathways
- GIRK Channel Activation : The compound acts as an activator of GIRK channels, which are crucial in regulating neuronal excitability and synaptic transmission. This mechanism is implicated in various physiological processes such as pain perception, anxiety regulation, and cardiac function.
- Signal Transduction : Upon binding to its target receptors, the compound initiates a cascade that results in the inhibition of adenylate cyclase activity, leading to decreased intracellular cAMP levels and subsequent modulation of ion channels .
Pharmacological Profile
Research indicates that this compound exhibits promising pharmacological properties:
| Property | Description |
|---|---|
| Potency | Nanomolar potency as a GIRK channel activator |
| Metabolic Stability | Enhanced stability compared to traditional urea-based compounds |
| Therapeutic Potential | Investigated for anti-inflammatory and analgesic effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Studies : In vitro assays demonstrated that the compound significantly modulates neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurological disorders .
- Cardiovascular Effects : Animal models have shown that activation of GIRK channels by this compound leads to a reduction in heart rate, indicating its potential use in managing arrhythmias .
- Pain Management : The compound has been evaluated in pain models where it exhibited analgesic effects comparable to established pain relievers, highlighting its potential as a new therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Acyl Group Variations
The acyl group (carboxamide-linked moiety) significantly influences activity and properties. Key analogs include:
*Inferred formula based on structural analysis; exact data unavailable in evidence.
Key Observations:
- Aromatic vs.
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl in BH37712 , -F in ) enhance binding via halogen or dipolar interactions. Methoxy groups () improve solubility but may reduce metabolic stability.
- Heteroatom Swaps : Replacing furan oxygen with thiophene sulfur () introduces differences in hydrogen bonding and π-stacking interactions.
Pharmacokinetic and Physicochemical Implications
- Solubility : The sulfolane moiety in all analogs improves aqueous solubility. Furan-2-carboxamide (target) balances solubility and lipophilicity better than bulkier benzamide derivatives.
- Metabolic Stability : Fluorine substitution (3-fluorobenzyl) in the target compound and likely reduces oxidative metabolism. Methyl groups (BH37708 ) may shield against enzymatic degradation.
- Bioavailability : Smaller heterocycles (furan vs. benzofuran) favor absorption, but thiophene () may exhibit variable bioavailability due to sulfur’s electronegativity.
Target Binding and Selectivity
While direct activity data are unavailable, structural trends suggest:
- Furan vs. Benzofuran : The benzofuran in may enhance binding to aromatic-rich pockets (e.g., kinase ATP sites), whereas furan’s smaller size favors selectivity.
- Halogenated Derivatives : Chlorine (BH37712 ) and dichlorophenyl () groups could improve affinity for hydrophobic targets like GPCRs or ion channels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
